molecular formula C12H18O2 B13760606 2-Nonynoic acid, 2-propenyl ester CAS No. 72939-63-0

2-Nonynoic acid, 2-propenyl ester

Katalognummer: B13760606
CAS-Nummer: 72939-63-0
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: LBOWPISEXWHMQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nonynoic acid, 2-propenyl ester is an organic compound with the molecular formula C12H18O2. It is an ester derived from 2-nonynoic acid and 2-propenyl alcohol. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Nonynoic acid, 2-propenyl ester can be synthesized through the esterification reaction between 2-nonynoic acid and 2-propenyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nonynoic acid, 2-propenyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-nonynoic acid and 2-propenyl alcohol.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols.

    Oxidation: Oxidation reactions may lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Major Products Formed

    Hydrolysis: 2-Nonynoic acid and 2-propenyl alcohol.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Nonynoic acid, 2-propenyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Nonynoic acid, 2-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing 2-nonynoic acid and 2-propenyl alcohol, which may exert their effects through various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nonynoic acid, ethyl ester: Similar ester with ethyl alcohol instead of 2-propenyl alcohol.

    2-Butenoic acid, 2-propenyl ester: Another ester with a different acid component.

Uniqueness

2-Nonynoic acid, 2-propenyl ester is unique due to its specific combination of 2-nonynoic acid and 2-propenyl alcohol, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar esters, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

72939-63-0

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

prop-2-enyl non-2-ynoate

InChI

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-8,11H2,1H3

InChI-Schlüssel

LBOWPISEXWHMQT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC#CC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.